5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole
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Overview
Description
5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole is a synthetic compound known for its unique chemical structure and significant biological activity. This compound is part of the imidazo[1,2-a][1,8]naphthyridine family, which is characterized by its fused heterocyclic rings. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and organic solvents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as the interferon-α receptor 2 (IFNAR2). This binding activates cellular signaling pathways, leading to the induction of interferon-stimulated genes (ISGs) and the activation of immune responses. The compound’s mechanism of action involves the homodimerization of IFNAR2, which is distinct from the typical heterodimerization seen with other interferons .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a][1,8]naphthyridine derivatives, such as:
- 2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole
- 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the oxazole ring in 5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole contributes to its unique properties and enhances its biological activity compared to other derivatives .
Properties
Molecular Formula |
C16H8F6N4O |
---|---|
Molecular Weight |
386.25 g/mol |
IUPAC Name |
5-[2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C16H8F6N4O/c1-7-13(27-6-23-7)10-5-26-12(24-10)3-2-8-9(15(17,18)19)4-11(16(20,21)22)25-14(8)26/h2-6H,1H3 |
InChI Key |
RZFXDEIOTUSFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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